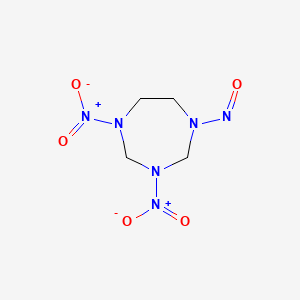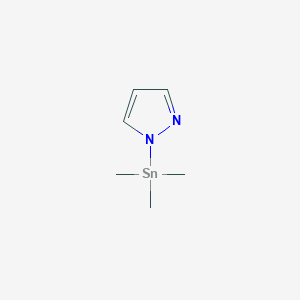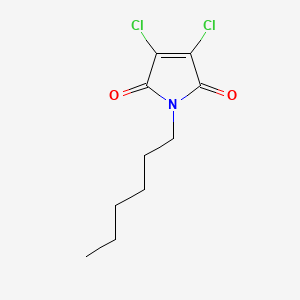
3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C10H13Cl2NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione typically involves the chlorination of 1-hexyl-1H-pyrrole-2,5-dione. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3,4-dichloro-1-hexyl-1H-pyrrole.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3,4-Dichloro-1-hexyl-1H-pyrrole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Potential use in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in pharmacology and biochemistry.
Comparación Con Compuestos Similares
3,4-Dichloro-1H-pyrrole-2,5-dione: A closely related compound with similar chemical properties but lacking the hexyl group.
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione:
1-Cyclododecyl-3-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione: A more complex derivative with additional functional groups, used in specialized chemical research.
Uniqueness: The presence of the hexyl group in 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione imparts unique physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous, such as in the design of lipophilic drugs or materials.
Propiedades
Número CAS |
52106-40-8 |
|---|---|
Fórmula molecular |
C10H13Cl2NO2 |
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
3,4-dichloro-1-hexylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H13Cl2NO2/c1-2-3-4-5-6-13-9(14)7(11)8(12)10(13)15/h2-6H2,1H3 |
Clave InChI |
JAXZVAWDXNUFKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C(=O)C(=C(C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



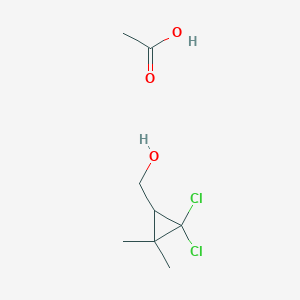
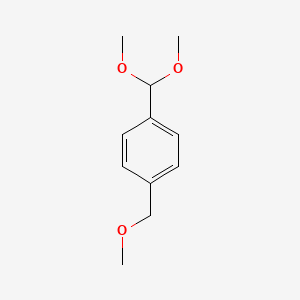
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
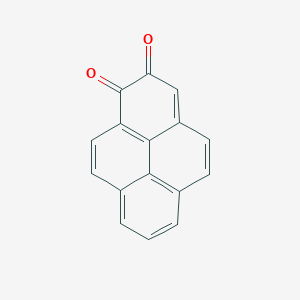
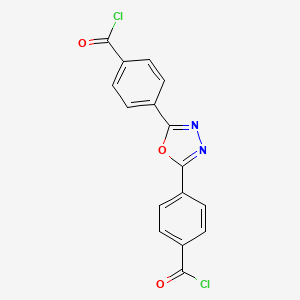
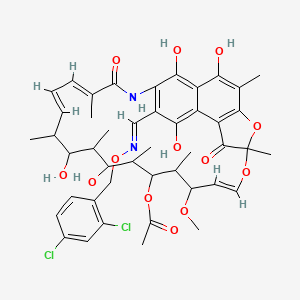
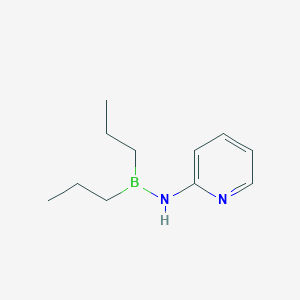
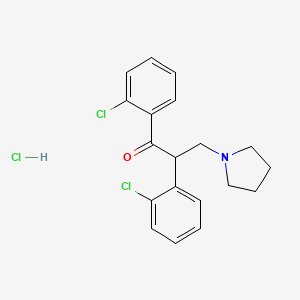
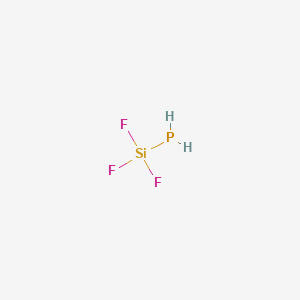
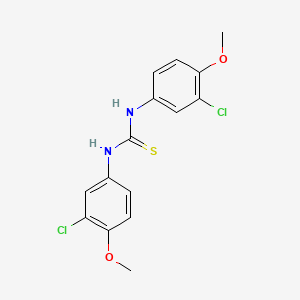
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
